all-trans-Retinal-d5
Description
Foundational Significance of Retinal Chromophores in Biological Systems
Retinal, a vitamin A-derived aldehyde, is a fundamental chromophore in the biological detection of light across a vast range of organisms. wikipedia.org Its function is intrinsically linked to its ability to isomerize upon photon absorption. In vision, the 11-cis-retinal (B22103) isomer is bound to opsin proteins, forming visual pigments like rhodopsin in the rod cells of the retina. nih.govwikipedia.org The process of vision is initiated when a photon strikes the 11-cis-retinal, causing its rapid isomerization to the all-trans-retinal (B13868) configuration. nih.govphotobiology.info This structural change triggers a conformational shift in the opsin protein, initiating a G-protein-coupled receptor (GPCR) signaling cascade that culminates in an electrical signal being sent to the brain, perceived as light. wikipedia.orgwikipedia.orgpnas.org Following activation, the all-trans-retinal is released from the opsin. nih.gov To restore light sensitivity, this all-trans-retinal must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily involves the retinal pigment epithelium (RPE). nih.govphotobiology.info
Beyond its role in image-forming vision, all-trans-retinal is crucial for non-visual photoreception, which governs various physiological processes. nih.govresearchgate.net This involves a distinct set of opsins, often called "non-visual opsins," expressed in various tissues, including specialized cells within the inner retina, the brain, and the pineal gland. nih.govscirevfew.netfrontiersin.org For example, melanopsin, found in intrinsically photosensitive retinal ganglion cells (ipRGCs), uses retinal to detect light for functions like the regulation of circadian rhythms, the pupillary light reflex, and mood. nih.govresearchgate.netscirevfew.net Other non-visual opsins, such as encephalopsin (OPN3) and neuropsin (OPN5), also bind retinal and respond to light to mediate various biological functions independent of image formation. nih.govscirevfew.netbiorxiv.org
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.orgstudysmarter.co.uk It involves replacing one or more atoms in a molecule with one of its isotopes. wikipedia.org Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is a particularly valuable label in chemical biology. researchgate.netnih.gov The substitution of hydrogen with deuterium creates a deuterated compound that is nearly identical in size, shape, and chemical reactivity to its parent molecule. metwarebio.comwikipedia.org However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.netd-nb.info
This fundamental difference provides several key advantages for research:
Mechanistic Elucidation: The stronger C-D bond often results in a slower rate for reactions that involve breaking this bond. This phenomenon, known as the kinetic isotope effect (KIE), is a critical tool for studying reaction mechanisms. nih.govd-nb.info By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can determine whether a specific C-H bond cleavage is a rate-determining step in a biochemical process. d-nb.inforsc.orgrsc.org
Analytical Quantification: In analytical techniques like mass spectrometry (MS), the mass difference between the deuterated compound and its natural counterpart allows the labeled version to be used as an ideal internal standard. metwarebio.comacs.org It co-elutes with the analyte during chromatography but is distinguished by its higher mass, enabling highly accurate and precise quantification of the target molecule in complex biological samples like plasma or tissue extracts. acs.orgnih.gov
Structural Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are commonly used to avoid overwhelming proton signals from the solvent itself. synmr.in Furthermore, site-specific deuteration within a biomolecule can simplify complex NMR spectra and help probe molecular structure, dynamics, and interactions. metwarebio.comrug.nl
| Technique | Advantage of Deuteration |
| Mass Spectrometry (MS) | Serves as a high-precision internal standard for quantification due to its distinct mass. metwarebio.comacs.org |
| NMR Spectroscopy | Simplifies spectra and allows for detailed structural and dynamic studies. metwarebio.comsynmr.inrug.nl |
| Kinetic Studies | Enables investigation of reaction mechanisms through the Kinetic Isotope Effect (KIE). nih.govd-nb.info |
| Metabolic Tracing | Allows researchers to track the metabolic fate of molecules in biological systems. studysmarter.co.uknih.gov |
Overview of All-trans-Retinal's Role in Visual and Non-Visual Photoreception
Evolution of All-trans-Retinal-d5 as a Strategic Research Probe
The use of deuterium in scientific research dates back shortly after its discovery in 1931 by Harold Urey. wikipedia.orgjuniperpublishers.com By the 1960s, scientists began incorporating deuterium into drug compounds to study their metabolic pathways. nih.gov The concept of using deuteration to intentionally modify a drug's properties—slowing its metabolism to improve its pharmacokinetic profile—gained traction over the following decades. wikipedia.orgnih.gov The first patents for deuterated molecules were granted in the 1970s, and the strategy has since become an established tool in drug discovery and development. wikipedia.org This history of using deuterated small molecules to probe and influence biological systems laid the groundwork for the development of more specialized tools like this compound for targeted research applications. researchgate.netsci-hub.se
This compound is a deuterated version of all-trans-retinal, where five hydrogen atoms have been replaced by deuterium atoms. clearsynth.comscbt.com This specific isotopic labeling makes it a strategic probe for several key research areas:
Metabolic Studies: The visual cycle involves the complex transport and enzymatic conversion of various retinoid forms. By introducing this compound, researchers can trace its path and identify its metabolic products within the retina and other tissues, providing insights into the dynamics of vitamin A metabolism. researchgate.net
Analytical Internal Standard: One of the most critical applications of this compound is as an internal standard for the precise quantification of endogenous all-trans-retinal and other retinoids in biological samples using liquid chromatography-mass spectrometry (LC-MS). acs.org Since all-trans-retinal can be toxic at high concentrations and its accumulation is implicated in certain retinal diseases, accurate measurement is vital. nih.govresearchgate.net The deuterated standard mimics the chemical behavior of the natural compound during sample extraction and analysis but is easily distinguished by its mass, correcting for variations and improving measurement accuracy.
Investigating Retinoid-Protein Interactions: The deuterated label can be used in techniques like NMR to study the interactions between retinal and its binding proteins, such as opsins and cellular retinaldehyde-binding protein (CRALBP), offering a more detailed view of the binding pocket and dynamics. acs.org
The photobiological process of vision is initiated by the ultrafast isomerization of retinal, a reaction that occurs on the femtosecond-to-picosecond timescale. wikipedia.org The kinetic isotope effect (KIE) provides a theoretical framework for understanding how deuteration can influence such processes. The KIE arises from differences in the zero-point vibrational energy of bonds; a C-D bond has a lower zero-point energy than a C-H bond, making it effectively stronger and requiring more energy to break. d-nb.info
In the context of retinal, this has observable consequences:
Thermal Stability: Studies have shown that in rhodopsin, the rates of thermal isomerization (the non-light-induced conversion of 11-cis to all-trans) and hydrolysis of the Schiff base linkage are significantly slower in a deuterated solvent (D₂O). nih.govnih.gov This suggests that the breaking of hydrogen bonds is involved in the rate-determining step of these decay processes, and the stronger deuterium bonds enhance the thermal stability of the pigment. nih.govnih.gov
Photochemical Dynamics: While the KIE explains effects on reaction rates, the photoisomerization of retinal reveals more complex phenomena. Research involving site-specific deuteration of the retinal chromophore itself has shown an unexpected, non-linear effect on the quantum yield of isomerization—the efficiency of the photochemical reaction. universiteitleiden.nl This has been attributed to a "vibrational phase isotope effect," where deuteration alters the vibrational coherence of the molecule as it transitions between electronic states. universiteitleiden.nl This indicates that the specific dynamic motions of hydrogen atoms during isomerization are finely tuned for maximum efficiency, and substituting them with deuterium disrupts this delicate choreography. universiteitleiden.nlpnas.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-LHAZDGMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies Employing All Trans Retinal D5
Quantitative Mass Spectrometry-Based Analysis of Retinoids.archivespsy.comthermofisher.comresearchgate.netnih.govosti.govmdpi.com
Mass spectrometry (MS) has become the cornerstone for retinoid analysis due to its high sensitivity and specificity. nih.gov The use of isotopically labeled internal standards like all-trans-retinal-d5 is integral to achieving reliable quantitative results.
Development and Validation of LC-MS/MS Methods Utilizing this compound as Internal Standard.archivespsy.comthermofisher.comresearchgate.netosti.govmdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying retinoids in complex biological samples. thermofisher.com The development of robust LC-MS/MS methods involves careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation. thermofisher.comnih.gov The validation of these methods ensures their accuracy, precision, linearity, and sensitivity. nih.govbiorxiv.org this compound plays a pivotal role as an internal standard in these assays, added to samples at a known concentration before processing. researchgate.netnih.gov By monitoring the ratio of the analyte to the internal standard, variations introduced during extraction, derivatization, and injection can be effectively normalized. bioanalysis-zone.com
A typical LC-MS/MS method for retinoid analysis involves the following steps:
Sample Preparation: Extraction of retinoids from the biological matrix using liquid-liquid extraction or protein precipitation. nih.govnih.govthermofisher.com
Chromatographic Separation: Separation of different retinoid isomers and metabolites using a reversed-phase C18 or other suitable column. nih.govsciex.comjfda-online.com
Mass Spectrometric Detection: Ionization of the analytes using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) followed by detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. nih.govsciex.commdpi.com
The use of deuterated standards like this compound can lead to high precision, with relative standard deviations (RSD) often below 15%. mdpi.com For instance, a validated LC-MS/MS method for all-trans-retinoic acid (ATRA) in human plasma using a related deuterated standard, atRA-d5, demonstrated intra- and inter-day precision values below 8% and accuracy ranging from 98.98% to 106.19%. nih.gov
Table 1: Example of LC-MS/MS Method Parameters for Retinoid Analysis
| Parameter | Value/Description |
| LC Column | HyPURITY C18 (150 mm × 2.1 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of methanol (B129727) and water with 0.1% formic acid thermofisher.com |
| Flow Rate | 0.3 mL/min nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS Detection | Multiple Reaction Monitoring (MRM) archivespsy.com |
| Internal Standard | This compound |
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS-based quantification. sciex.com These effects can lead to inaccurate results if not properly addressed. The choice of ionization technique can influence the extent of matrix effects. While ESI is widely used, APCI has been reported to offer better tolerance to matrix effects for some retinoids. sciex.commdpi.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. bioanalysis-zone.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. bioanalysis-zone.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification even in the presence of matrix interference.
Strategies to minimize matrix effects include:
Efficient sample preparation: To remove interfering substances.
Chromatographic separation: To separate the analyte from matrix components.
Use of a different ionization source: Such as APCI instead of ESI. sciex.com
Standard addition or matrix-matched calibration curves: To account for sample-specific matrix effects.
LC-MS/MS methods utilizing this compound have been successfully applied to quantify retinoids in a wide range of complex biological matrices, including plasma, serum, tissues (liver, adipose), and cells. archivespsy.comnih.govnih.govsci-hub.se This allows for comprehensive retinoid profiling in various physiological and disease states. For example, these methods have been used to study the metabolism of vitamin A and the role of retinoids in conditions like cancer and metabolic diseases. archivespsy.comnih.gov
In a study quantifying retinoids in human plasma, a robust LC-MS/MS method was developed that could be used even in hyperlipidemic samples, which are known to cause significant matrix effects. nih.gov The use of an internal standard was crucial for achieving accurate results in these challenging samples. nih.gov Another application demonstrated the ability to measure low picomolar concentrations of a retinal analog in mouse eyes using d5-all-trans-retinal as an internal standard. researchgate.net
Table 2: Reported Retinoid Concentrations in Biological Matrices using LC-MS/MS
| Retinoid | Matrix | Concentration Range | Reference |
| all-trans-Retinoic Acid | Human Plasma | 0.57 to 2.76 ng/mL | nih.gov |
| all-trans-Retinal (B13868) | Mouse Tissues | ~2 to 40 pmol/g | nih.gov |
| 11-cis-6mr-retinal | Mouse Eyes | ~6 to 12 pmol | researchgate.net |
Methodological Considerations for Matrix Effects and Ionization Efficiency in Retinoid Quantification
High-Resolution Mass Spectrometry for Retinoid Metabolomics.archivespsy.com
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, offers significant advantages for retinoid metabolomics. HRMS provides highly accurate mass measurements, which aids in the confident identification of known and unknown retinoid metabolites without the need for specific reference standards for each compound. archivespsy.com When coupled with stable isotope labeling, HRMS can be a powerful tool for tracing the metabolic fate of retinoids. While targeted analysis using triple quadrupole MS is common for quantification, HRMS is invaluable for untargeted and semi-targeted metabolomics studies aimed at discovering novel retinoid metabolic pathways. archivespsy.com
Isotope Dilution Mass Spectrometry Principles and Applications in Retinoid Analysis.archivespsy.com
Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method and a definitive method for quantitative analysis. osti.gov The principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample. osti.gov After allowing the standard to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. osti.gov
The key advantages of IDMS are:
High precision and accuracy: As it is less susceptible to variations in sample preparation and instrument response. osti.gov
Correction for analyte loss: During sample processing, as the labeled standard is lost to the same extent as the native analyte. osti.gov
In retinoid analysis, IDMS using deuterated standards like this compound provides the highest level of accuracy for determining the absolute concentration of retinoids in various biological samples. archivespsy.com This is particularly important for establishing reference values and for studies requiring high quantitative rigor.
Chromatographic Separations Coupled with Isotopic Detection for Retinoid Analysis.archivespsy.comthermofisher.com
The combination of advanced chromatographic separation techniques with mass spectrometric detection of isotopic labels is fundamental to modern retinoid analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common separation techniques used. nih.govnih.gov
Reversed-phase chromatography, typically using C18 columns, is widely employed for separating retinoids based on their hydrophobicity. jfda-online.comresearchgate.net Gradient elution with mobile phases consisting of solvents like methanol, acetonitrile, and water, often with acidic modifiers like formic acid, allows for the separation of a wide range of retinoids with varying polarities within a single analytical run. nih.govthermofisher.com
The use of UHPLC with smaller particle size columns (<2 µm) offers several advantages over conventional HPLC, including:
Higher resolution and peak capacity.
Faster analysis times.
Increased sensitivity. nih.gov
When coupled with a mass spectrometer capable of distinguishing between the native retinoid and its deuterated counterpart (e.g., all-trans-retinal and this compound), this setup provides a highly specific and sensitive platform for quantitative retinoid analysis. The chromatographic separation ensures that isomeric retinoids are resolved before they enter the mass spectrometer, preventing isobaric interferences and further enhancing the accuracy of quantification. researchgate.net
Reverse-Phase HPLC and Chiral HPLC Strategies for Retinoid Isomers
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of retinol (B82714) and its metabolites. jfda-online.com Reverse-phase (RP) HPLC, in particular, is widely employed for its ability to separate compounds with a broad range of polarities, which is characteristic of the retinoid family. jfda-online.comresearchgate.net
In the analysis of retinoid isomers, this compound is added to samples as an internal standard to ensure accurate quantification. physiology.org The primary challenge in retinoid chromatography is often the separation of geometric isomers (e.g., all-trans, 9-cis, 11-cis, 13-cis), which can have different biological activities. pageplace.desav.sk High-resolution RP-HPLC methods using C18 or C30 stationary phases are highly effective for this purpose. diva-portal.orgjfda-online.comacs.org The separation is influenced by the mobile phase composition, which typically consists of a mixture of solvents like methanol, acetonitrile, and water, often with acidic modifiers like formic or acetic acid to improve peak shape and resolution. diva-portal.orgnih.gov
While chiral HPLC is a powerful technique for separating enantiomers, its application in the context of all-trans-retinal is less common, as the molecule itself is not chiral. The focus of separation strategies is on its geometric isomers. sav.sk However, advanced HPLC techniques are crucial for distinguishing these closely related structures. The near-identical chromatographic behavior of this compound to its non-deuterated counterpart ensures it co-elutes, providing reliable quantification across various isomeric forms that are resolved in the same run.
Table 1: Representative RP-HPLC Conditions for Retinoid Isomer Separation
| Parameter | Condition | Purpose/Comment | Reference |
|---|---|---|---|
| Stationary Phase | Reverse-Phase C18, 5 µm | Standard for retinoid separation due to its hydrophobicity, enabling resolution of various isomers. | jfda-online.com |
| Mobile Phase | Methanol/Water (95:5 v/v) | A common mobile phase for separating deuterated and non-deuterated retinoids. | |
| Methanol / 0.01 M Sodium Acetate Buffer (pH 5.2) (85:15 v/v) | Isocratic elution that separates 13-cis and all-trans isomers of retinoic acid, as well as retinol and retinal, in under 14 minutes. | jfda-online.com | |
| Gradient of Water and Acetonitrile with 0.1% Formic Acid | Formic acid enhances ionization for subsequent MS detection and improves peak shape. Gradient elution allows for the separation of a wider range of retinoid polarities. | nih.gov | |
| Flow Rate | 1.0 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. | jfda-online.com |
| Internal Standard | this compound | Co-elutes with all-trans-retinal to correct for extraction and ionization variability. | physiology.org |
Integration with UV-Vis and Mass Spectrometric Detection for Comprehensive Characterization
To achieve comprehensive characterization and sensitive quantification, HPLC systems are coupled with advanced detectors, primarily UV-Vis spectrophotometers and mass spectrometers. diva-portal.orgnih.gov
UV-Vis Detection
The extensive system of conjugated double bonds in the polyene chain of retinoids gives them strong ultraviolet-visible (UV-Vis) light absorption properties. pageplace.desci-hub.se This intrinsic characteristic allows for their detection and quantification following HPLC separation. All-trans-retinal has a characteristic absorption spectrum with a maximum absorbance (λmax) at approximately 372 nm in ethanol. photochemcad.com HPLC-UV methods often monitor the eluent at a fixed wavelength, typically between 325 and 380 nm, to detect various retinoids. diva-portal.orgsci-hub.se However, a limitation of UV detection is that different geometric isomers can have different molar extinction coefficients, which may lead to inaccuracies in quantification if not individually calibrated. pageplace.de Photodiode array (PDA) detectors can provide full UV-Vis spectra for each peak, aiding in peak identification and purity assessment. sci-hub.se
Table 2: UV-Vis Absorption Properties for all-trans-Retinal
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 372 nm | Ethanol | photochemcad.com |
| Molar Extinction Coefficient (ε) | 43,500 M⁻¹cm⁻¹ | Ethanol | photochemcad.com |
| Typical HPLC Detection Wavelength | 325 - 380 nm | Various | diva-portal.orgsci-hub.se |
Mass Spectrometric (MS) Detection
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for retinoid analysis. nih.govnih.govmdpi.com This technique offers the ability to quantify endogenous retinoids at very low concentrations (pg/mL levels) in complex biological samples like plasma and tissues. physiology.orgnih.gov
The use of a stable isotope-labeled internal standard like this compound is critical for robust LC-MS/MS quantification. nih.gov It minimizes the impact of matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. omicsonline.org In a typical workflow, ionization is achieved using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. nih.govnih.gov
Quantification is performed using selected-reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). physiology.orgnih.gov In this mode, the mass spectrometer is set to isolate a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) and then fragment it to produce a characteristic product ion. By monitoring a specific precursor → product ion transition, specificity is greatly enhanced. For this compound, the precursor ion is 5 Daltons heavier than its unlabeled counterpart, allowing the instrument to measure both the analyte and the internal standard simultaneously. physiology.org The ratio of the analyte peak area to the internal standard peak area is then used for precise quantification. physiology.orgresearchgate.net
Table 3: Representative Mass Spectrometry Parameters for all-trans-Retinal and its d5-labeled Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |
|---|---|---|---|---|
| all-trans-Retinal | 285.0 | 161.0 | SRM/MRM, Positive Ion | physiology.org |
| This compound | 290.0 | 161.0 | SRM/MRM, Positive Ion | physiology.org |
Elucidating Photoreceptor Function and Dynamics with All Trans Retinal D5
Probing Molecular Mechanisms of Visual Transduction
The visual transduction cascade is a series of biochemical reactions that converts light into an electrical signal. arvojournals.org It begins with the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) within the rhodopsin molecule. nih.govwikidoc.org This conformational change in the retinal chromophore induces a change in the structure of the opsin protein, activating it. ebi.ac.ukbiorxiv.org The activated rhodopsin then interacts with a G-protein called transducin, initiating a signaling pathway that leads to the closure of cGMP-gated ion channels and the generation of a nerve impulse. wikidoc.org The use of all-trans-Retinal-d5 allows researchers to dissect these initial events with remarkable precision.
Investigations into the Primary Isomerization Event of Retinal within Rhodopsin using Deuterated Analogs
The primary event in vision, the isomerization of retinal, is an incredibly fast process, occurring on the femtosecond timescale. acs.org Deuterated retinal analogs, such as those modified at specific positions along the polyene chain, provide a unique means to study the quantum dynamics of this reaction.
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, alters the vibrational frequencies of the molecule without significantly changing its electronic properties. acs.orgspringernature.com This isotopic substitution has been shown to have a notable effect on the excited-state dynamics of rhodopsin. acs.org Studies analyzing the Fourier transform of optical absorption spectra have revealed that deuterium substitution effects on the excited-state dynamics are not apparent until approximately 20 femtoseconds after photon absorption. acs.org These effects become more pronounced in the time range of 70-110 femtoseconds, indicating that the coupled motions of the hydrogen (or deuterium) atoms at specific carbon positions are significantly involved in the skeletal twisting motion of the chromophore during this period. acs.org
The table below summarizes the observed time-dependent effects of deuterium substitution on the excited-state dynamics of rhodopsin.
| Time Range (femtoseconds) | Observed Deuterium Substitution Effect | Interpretation |
| 0-20 fs | No significant effect. acs.org | Initial electronic excitation is largely independent of nuclear mass at these early times. |
| 20-60 fs | Weak effects observed. acs.org | Concerted hydrogen out-of-plane (HOOP) wagging motions begin to play a role, but their contribution to the overall dynamics is not substantial. acs.org |
| 70-110 fs | Significant effects observed. acs.org | Coupled motions of atoms at C11 and C12 are substantially involved in the skeletal twisting of the chromophore. acs.org |
| 110-170 fs | Complicated effects observed. acs.org | The motions of hydrogen/deuterium atoms contribute to the excited-state dynamics in a complex manner. acs.org |
This table illustrates the time-resolved impact of deuterium substitution on the photoisomerization dynamics of retinal within rhodopsin, as inferred from spectroscopic studies.
Recent research has highlighted the importance of vibrational coherence in the efficiency of retinal isomerization. springernature.comuniversiteitleiden.nl This means that the vibrational motions of the chromophore remain in phase, or "coherent," during the ultrafast isomerization process. universiteitleiden.nl Deuteration has been instrumental in demonstrating this phenomenon.
Symmetric deuteration of the isomerizing C11=C12 double bond has been shown to slightly increase the quantum yield of photoisomerization, a counterintuitive result from the perspective of traditional kinetic isotope effects. springernature.com This has been attributed to a "vibrational phase isotope effect," where the altered vibrational timing due to deuterium substitution leads to a more efficient passage through the conical intersection—the point where the excited and ground electronic states meet. springernature.comuniversiteitleiden.nl Conversely, asymmetric deuteration disrupts the coordinated motion of the hydrogen atoms, leading to a significant decrease in the quantum yield. springernature.com These findings underscore that the phase relationship of specific vibrational modes, such as the hydrogen-out-of-plane (HOOP) wagging motions, is critical for an efficient and rapid isomerization. springernature.com The energy from the absorbed photon is channeled specifically into these productive vibrational modes, facilitating the isomerization process over other competing relaxation pathways. osti.gov
Ultrafast Photodynamics of the Retinal Chromophore and Deuterium Substitution Effects
Structural and Conformational Changes in Opsin Family Proteins
The isomerization of retinal from the 11-cis to the all-trans form acts as a molecular switch that triggers a series of conformational changes in the opsin protein. ebi.ac.ukbiorxiv.org These changes are essential for the activation of the G-protein and the subsequent signaling cascade. wikidoc.orgebi.ac.uk
The binding of this compound to opsin and the subsequent activation process can be monitored using various spectroscopic techniques. While specific spectroscopic data for this compound binding is not abundant in the provided search results, the principles of how retinal analogs are used can be inferred. Techniques like solid-state NMR and resonance Raman spectroscopy are highly sensitive to the structural changes in both the chromophore and the protein. researchgate.net Deuteration provides a specific spectroscopic marker. For example, in solid-state 2H NMR, the deuterium label allows for the precise determination of the orientation and dynamics of the retinal molecule within the protein's binding pocket. researchgate.net Changes in the 2H NMR signal upon light activation would provide direct evidence of the conformational changes occurring in the retinal-binding pocket.
Rhodopsin serves as a model system for the vast family of G-protein coupled receptors (GPCRs). ebi.ac.uk The interaction between retinal and the opsin protein is highly dynamic and crucial for function. core.ac.uk The isomerization to all-trans retinal alters these interactions, leading to the outward movement of specific transmembrane helices of the opsin, which creates a binding site for the G-protein transducin. ebi.ac.uk
Spectroscopic Signatures of this compound Binding and Activation
Studying Photoreceptor Regeneration and Visual Cycle Kinetics
The visual cycle is a critical enzymatic process that regenerates the light-sensitive chromophore, 11-cis-retinal, after it has been isomerized to all-trans-retinal by light absorption. This regeneration is essential for sustained vision. The process involves a series of reactions that occur across two cell types: the photoreceptor cells and the adjacent retinal pigment epithelium (RPE) cells. oculogenetica.com this compound, a deuterated analog of the native chromophore, serves as an invaluable tool for investigating the kinetics and mechanisms of this pathway. By introducing a stable isotopic label, researchers can trace the movement and transformation of retinoids without altering their fundamental biochemical properties.
The canonical visual cycle begins after light triggers the conversion of 11-cis-retinal to all-trans-retinal within the photoreceptor. This all-trans-retinal is then reduced to all-trans-retinol by retinol (B82714) dehydrogenase (RDH) in the photoreceptor outer segments. oculogenetica.comarvojournals.org The all-trans-retinol is transported to the RPE, where it is esterified by lecithin:retinol acyltransferase (LRAT) to form all-trans-retinyl esters. nih.gov These esters are the direct substrate for the key enzyme RPE65, which performs a combined isomerization and hydrolysis reaction to produce 11-cis-retinol (B117599). wikipedia.org Finally, 11-cis-retinol is oxidized back to 11-cis-retinal, which is then transported back to the photoreceptors to regenerate the visual pigment. oculogenetica.com Using this compound allows for the precise tracking of these intricate steps.
Isotopic labeling with deuterium is a powerful technique for studying the dynamics of metabolic pathways like the visual cycle. This compound contains five deuterium atoms, which increases its mass by five atomic units compared to the unlabeled version. scbt.com This mass difference makes it easily distinguishable by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS). This analytical method allows for the separation, identification, and quantification of the labeled retinoid and its various metabolites as they flow through the visual cycle. acs.org
When this compound is introduced into the system, it enters the same pathway as its endogenous counterpart. It is first reduced to all-trans-retinol-d5 (B1140559), then esterified to all-trans-retinyl-d5 esters, and subsequently converted to 11-cis-retinol-d5. By collecting tissue samples at different time points and analyzing them via LC-MS, researchers can determine the rate of transport and enzymatic conversion between different compartments and chemical forms.
A study using a deuterated form of vitamin A (C20-D3-vitamin A) in a swine model demonstrated the effectiveness of this approach. After oral administration, the deuterated label was successfully traced through the plasma and into the key tissues of the eye—the retinal pigment epithelium (RE) and the neuroretina. The analysis showed significant incorporation of the label into the retinaldehyde and retinyl ester pools, confirming the flux of retinoids through the cycle. molvis.org These experiments provide a blueprint for how this compound can be used to precisely measure retinoid fluxes.
Table 1: Example of Deuterated Vitamin A Distribution in a Swine Model After 2 and 4 Weeks of Administration This table is based on data from a study using C20-D3-vitamin A to illustrate the principle of isotopic tracing.
| Tissue | Retinoid Form | % Deuteration (2 Weeks) | % Deuteration (4 Weeks) |
| Plasma | Retinol | 84% | 86% |
| Retinyl Esters | ~100% | ~100% | |
| Neuroretina | Retinaldehyde | 82% | 94% |
| Retinal Epithelium (RE) | Retinyl Esters | 70% | 74% |
| Retinaldehyde | 77% | 86% | |
| Liver | Retinol | 62% | Not Reported |
| Retinyl Esters | 57% | Not Reported |
Data adapted from Kaufman Y, et al. (2013). molvis.org
This type of data allows for the calculation of turnover rates and helps identify potential bottlenecks in the visual cycle, which is particularly important for understanding retinal diseases where this process is impaired.
The central step of the visual cycle is the conversion of an all-trans retinoid to the 11-cis isomer. This is accomplished by specialized enzymes whose activities can be characterized using labeled substrates derived from this compound.
Retinoid Isomerohydrolase (RPE65)
The key enzyme for this conversion in the RPE is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase. wikipedia.orguniprot.org It catalyzes the simultaneous isomerization and hydrolysis of all-trans-retinyl esters to produce 11-cis-retinol. wikipedia.orgnih.gov The substrate for RPE65 is not all-trans-retinal itself, but its esterified downstream product. oculogenetica.com Therefore, when studying RPE65 activity with this compound, the compound is first reduced to all-trans-retinol-d5 and then esterified by LRAT to form all-trans-retinyl-d5 esters in the RPE. nih.gov The subsequent isomerohydrolase activity of RPE65 can be quantified by measuring the rate of formation of 11-cis-retinol-d5 using HPLC or LC-MS. arvojournals.org
Biochemical assays using purified or recombinant RPE65 have been developed to determine its fundamental kinetic parameters. While these studies often use radiolabeled or unlabeled substrates, they establish the enzymatic properties that could be further investigated using deuterated compounds for more precise mass-based detection.
Table 2: Kinetic Parameters of RPE65 Isomerohydrolase Activity This table presents representative data to illustrate the biochemical characterization of the enzyme.
| Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Initial Rate (pmol/min/mg) |
| Purified Chicken RPE65 | All-trans-retinyl palmitate | 3.7 | 1.45 x 10⁻⁴ | Not Reported |
| RPE65 in 293A Cells | Endogenous all-trans-retinyl esters | Not Reported | Not Reported | 2.9 |
Data adapted from Redmond, T. M., et al. (2005) and Jin, M., et al. (2005). nih.govarvojournals.org
Retinol Isomerase
In addition to the well-established RPE65 pathway, early studies identified a distinct isomerase activity in retinal pigment epithelium membranes that directly converts all-trans-retinol to 11-cis-retinol without requiring prior esterification. nih.gov This "retinol isomerase" activity is saturable and exhibits classic enzyme kinetics. nih.gov To study this enzyme with this compound, the labeled aldehyde would first be reduced to all-trans-retinol-d5 by retinol dehydrogenase. This deuterated substrate could then be used to characterize the isomerase activity by tracking the formation of 11-cis-retinol-d5.
Double-labeling experiments from these early studies, using different isotopes on all-trans-retinol, confirmed that isomerization happens at the alcohol level of oxidation. nih.gov
Table 3: Biochemical Properties of Retinol Isomerase Activity in Bovine RPE Membranes
| Parameter | Value |
| Substrate | All-trans-retinol |
| V_max | 5 pmol/h/mg protein |
| K_m | 0.8 μM |
| pH Optimum | 8.0 |
Data adapted from Bernstein, P. S., et al. (1987). nih.gov
By using this compound as a precursor for labeled substrates, researchers can dissect the complex enzymatic machinery of the visual cycle, differentiate between parallel pathways, and quantify the efficiency of photoreceptor regeneration.
Advanced Spectroscopic and Biophysical Characterization Using All Trans Retinal D5
Vibrational Spectroscopic Approaches for Structural and Environmental Insights
Vibrational spectroscopy serves as a critical tool for elucidating the molecular structure and the surrounding environment of the retinal chromophore within its protein host. Techniques such as Resonance Raman and Fourier Transform Infrared (FTIR) spectroscopy are exceptionally sensitive to the conformational and electronic states of retinal.
Resonance Raman Spectroscopy: Probing Retinal Chromophore Structure and Protonation State
Resonance Raman spectroscopy selectively enhances the vibrational modes of the retinal chromophore by tuning the excitation laser wavelength to coincide with its electronic absorption band. spectroscopyonline.com This selective enhancement allows for the detailed study of the chromophore's vibrations without significant interference from the much larger protein matrix. spectroscopyonline.commdpi.com The technique is highly sensitive to changes in the retinal's isomeric configuration, protonation state of the Schiff base, and interactions with the protein environment. spectroscopyonline.comnih.gov
The assignment of specific vibrational modes is fundamental to interpreting Resonance Raman spectra. Isotopic substitution, particularly deuteration at specific positions on the retinal molecule, is an indispensable method for achieving this. worldscientific.comnih.govnih.gov The increased mass of deuterium (B1214612) relative to hydrogen leads to a decrease in the frequency of the vibrational modes involving the substituted positions. aip.org By comparing the spectra of the deuterated and undeuterated retinal, specific bands can be confidently assigned to particular bond vibrations. nih.govnih.gov
For instance, deuteration at the C15 position of the all-trans retinal protonated Schiff base has been instrumental in assigning the C14-C15 stretching vibration. nih.govnih.gov Similarly, selective deuteration at other positions along the polyene chain, such as C7, C8, C10, C11, C12, and C14, has enabled the assignment of various hydrogen-out-of-plane (HOOP) and hydrogen-in-plane wagging modes. nih.gov These assignments are crucial for understanding the structural changes that occur during the photocycle of retinal-binding proteins. nih.gov
Table 1: Isotopic Shifts in Vibrational Frequencies of Deuterated Retinal Derivatives This table is illustrative and compiles data from various studies on deuterated retinal and its analogs to demonstrate the principle of isotopic shifts. The exact frequency values can vary depending on the specific protein environment and experimental conditions.
| Vibrational Mode | Unlabeled Retinal Frequency (cm⁻¹) | Deuterated Retinal Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| C11=C12 Torsion | 568 | 533 | -35 | acs.org |
| Delocalized Torsion (C10-C13) | 260 | 255 | -5 | acs.org |
| C15-H Rock | ~975 | Shifts upon D-substitution | - | frontiersin.org |
| C=N-H Bend | Varies | Downshifted | Varies | nih.gov |
The vibrational frequencies of the retinal chromophore are exquisitely sensitive to its local environment within the protein binding pocket. researchgate.netpnas.org Factors such as the polarity of the surrounding amino acid residues, hydrogen bonding interactions with the Schiff base nitrogen and along the polyene chain, and electrostatic interactions with charged residues can all perturb the electronic distribution and, consequently, the vibrational frequencies of the retinal. nih.govresearchgate.net
Assignment of Vibrational Modes in Deuterated Retinal
Fourier Transform Infrared (FTIR) Spectroscopy: Conformational Dynamics of Retinal-Protein Complexes
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its molecular vibrations. nicoletcz.czgasmet.com It is a powerful technique for studying the conformational dynamics of both the retinal chromophore and the surrounding protein. mdpi.com
To study the often subtle structural changes that occur during the photocycle of retinal-proteins, difference FTIR spectroscopy is employed. nih.govjst.go.jpjst.go.jp In this method, the FTIR spectrum of the protein in its initial (dark) state is subtracted from the spectrum of a light-induced intermediate state. The resulting difference spectrum highlights only those vibrational bands that have changed between the two states. nih.gov This approach allows for the sensitive detection of changes in the retinal's conformation, as well as alterations in the protein backbone, amino acid side chains, and internal water molecules that are coupled to the retinal's photoactivation. acs.orgnih.gov For instance, light-induced difference spectra can reveal changes in the C=C and C-C stretching regions (fingerprint region) of the retinal, as well as shifts in amide bands of the protein, indicating helical structural perturbations upon photoisomerization. jst.go.jpresearchgate.net
Isotopic editing, particularly the use of all-trans-Retinal-d5 and other specifically deuterated or ¹³C-labeled isotopomers, is a crucial strategy in FTIR spectroscopy. mdpi.comaip.org Because C-D stretching and bending vibrations absorb in a spectral region that is largely free from overlapping absorptions from the protein or water, they serve as clean and specific spectroscopic probes. aip.org By placing a deuterium label at a specific position on the retinal, researchers can monitor the local environment and dynamics at that precise location. mdpi.comaip.org
This "isotopic editing" allows for the unambiguous assignment of vibrational bands to specific bonds within the chromophore. frontiersin.orgacs.org For example, comparing the FTIR difference spectrum of a protein reconstituted with unlabeled retinal to one with 15-D-retinal can help to definitively identify the C15-H(D) rocking or out-of-plane modes. frontiersin.org This level of precision is essential for tracking the conformational changes of specific parts of the retinal molecule as it proceeds through its functional photocycle.
Difference FTIR Approaches for Light-Induced Changes
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information on molecular structure, dynamics, and interactions. The use of isotopically labeled compounds, such as this compound, where specific hydrogen atoms are replaced by deuterium (²H), significantly enhances the capabilities of NMR for studying complex biological systems like retinal-binding proteins.
Solid-State NMR of this compound in Membrane Proteins
Solid-state NMR (ssNMR) is indispensable for studying membrane proteins in their native-like lipid bilayer environments, where their large size and restricted motion make them intractable by solution NMR. nih.govresearchgate.netuniversiteitleiden.nl By incorporating specifically deuterated retinal into the protein, ssNMR can probe the structure and orientation of the chromophore within its binding pocket. nih.govresearchgate.net
A primary application of ²H ssNMR is the precise determination of the retinal chromophore's orientation and conformation within the protein's binding cavity. nih.gov This is achieved by using uniaxially aligned membrane samples containing the protein regenerated with site-specifically deuterated retinal. nih.govacs.org In these experiments, the sample is measured at a series of different angles relative to the main magnetic field, a "tilt series". acs.orgnih.govnih.gov The resulting deuterium quadrupole splittings in the NMR spectra are highly dependent on the orientation of the C-²H bond vector relative to the membrane normal. nih.govnih.gov
By analyzing the spectral lineshapes from these tilt series, the precise angles of the labeled groups can be calculated. nih.govacs.org For instance, studies on bacteriorhodopsin with retinal deuterated on the cyclohexene (B86901) ring's methyl groups determined that the two methyl groups on C1 lie nearly horizontal in the membrane, while the methyl group on C5 points toward the cytoplasmic side. nih.gov
When multiple sites on the retinal molecule are deuterated, the relative orientations of these labeled groups can be used to calculate the torsional (dihedral) angles between the different unsaturated planes of the chromophore. nih.govacs.orgnih.gov This provides a detailed, high-resolution picture of the retinal's conformation, revealing significant twists in the polyene chain and the β-ionone ring that are critical for its photochemical activity. acs.orgnih.gov For example, in rhodopsin, ssNMR revealed that the β-ionone ring adopts a twisted 6-s-cis conformation, while the polyene chain is twisted 12-s-trans. acs.org This conformational strain is believed to be crucial for the efficiency and speed of the photoisomerization process. acs.org
| Protein | Labeled Position | Determined Angle/Parameter | Method | Reference |
| Bacteriorhodopsin | C1-Methyl Groups | 94° ± 2° and 75° ± 2° to membrane normal | ²H ssNMR | nih.gov |
| Bacteriorhodopsin | C5-Methyl Group | 46° ± 3° to membrane normal | ²H ssNMR | nih.gov |
| Rhodopsin (Dark State) | C5-Methyl Group | 70° ± 3° to membrane normal | ²H ssNMR | nih.gov |
| Rhodopsin (Dark State) | C9-Methyl Group | 52° ± 3° to membrane normal | ²H ssNMR | nih.gov |
| Rhodopsin (Dark State) | C13-Methyl Group | 68° ± 2° to membrane normal | ²H ssNMR | nih.gov |
| Rhodopsin (Dark State) | C6–C7 Torsion Angle | Specified by relative methyl group orientations | ²H ssNMR | nih.gov |
| Rhodopsin (Dark State) | C12–C13 Torsion Angle | Specified by relative methyl group orientations | ²H ssNMR | nih.gov |
The structural information obtained from ssNMR provides critical insights into the interactions between the retinal chromophore and the surrounding amino acid residues of the protein. The precise location and orientation of the retinal, including its deuterated methyl groups, can reveal steric interactions that influence the protein's structure and function. pnas.org These interactions are key to transmitting the force of retinal isomerization into conformational changes in the protein helices. nih.govpnas.org
Solid-state ²H NMR studies have shown that upon photoisomerization, specific methyl groups of the retinal change their orientation, moving closer to certain residues and disrupting key hydrogen-bonding networks that stabilize the protein's inactive state. nih.govpnas.org For example, in bacteriorhodopsin's proton pump mechanism, the C13-methyl group's reorientation toward residue W182 is a critical step. nih.gov In rhodopsin, the force of isomerization is transmitted via the C13-methyl group to the extracellular E2 loop and via the C5-methyl group toward a hydrogen-bonding network involving helices H3 and H5. pnas.org
Furthermore, NMR techniques using other nuclei, such as ¹³C and ¹⁵N, complement the deuterium studies by directly probing the electronic environment. nih.govrsc.org The chemical shift of the ¹⁵N-labeled Schiff base nitrogen, which links retinal to the protein, is highly sensitive to the strength of its hydrogen bond with the counterion. nih.gov This allows researchers to directly measure changes in this critical interaction during the protein's photocycle. nih.govrsc.org
Determination of Retinal Orientation and Torsion Angles
Solution NMR for Interaction Studies and Conformational Ensembles
While ssNMR is ideal for membrane-embedded proteins, solution NMR is a powerful tool for studying retinal-protein interactions when the protein can be solubilized in detergents, forming micelles that tumble rapidly in solution. nih.govresearchgate.net This approach allows for the study of protein dynamics and conformational ensembles at physiological temperatures. researchgate.net
Solution NMR has been successfully used to determine the structures of both the all-trans and 13-cis,15-syn forms of retinal within bacteriorhodopsin in its dark-adapted state. rcsb.org In these studies, a set of structural models, or a conformational ensemble, is calculated based on the NMR data. rcsb.org Comparing the structures of the different isomers revealed shifts in the chromophore's position within the protein's binding pocket and provided insights into the reorientation of the Schiff base N-H dipole, which is considered a primary driver of the proton pump mechanism. rcsb.org These studies highlight how solution NMR can complement solid-state methods by providing a dynamic picture of the chromophore-protein complex.
Time-Resolved Optical Spectroscopy for Photophysical Processes
To understand the function of retinal-containing proteins, it is crucial to follow the rapid sequence of events that occurs after light absorption. Time-resolved optical spectroscopy techniques, particularly those with femtosecond (10⁻¹⁵ s) resolution, are essential for tracking these ultrafast photophysical processes.
Femtosecond Transient Absorption Spectroscopy: Excited State Dynamics and Intermediates
Femtosecond transient absorption (or pump-probe) spectroscopy is a key technique for studying the initial steps of photoisomerization. ipcms.frcapes.gov.br In this method, a short "pump" laser pulse excites the retinal molecule to a higher electronic state. A second, time-delayed "probe" pulse then measures the absorption spectrum of the sample. By varying the delay time between the pump and probe pulses, a "movie" of the spectral changes can be created, tracking the evolution of the system from the initial excited state through various transient intermediates to the final photoproduct. nih.govacs.org
The resulting transient absorption spectra contain several key features:
Ground-State Bleaching: A negative signal at the wavelength of the molecule's normal absorption, caused by the depletion of the ground-state population. nih.gov
Stimulated Emission: A negative signal corresponding to photons emitted from the excited state as it decays back to the ground state. This signal tracks the lifetime of the emissive excited state. nih.govnih.gov
Excited-State Absorption (ESA): A positive signal caused by the absorption of the probe pulse by transient excited-state populations (e.g., S₁ or S₂ states). capes.gov.bracs.orgnih.gov
Photoproduct Absorption: A positive signal from the newly formed, stable or metastable ground-state isomer. nih.gov
Studies on all-trans-retinal (B13868) in solution using this technique have successfully identified and characterized the absorption spectra and lifetimes of different electronic states, such as the S₂ and T₁ (triplet) states. capes.gov.br In proteorhodopsin, these experiments have revealed dynamics occurring on multiple timescales, from initial stretching and torsional motions of the retinal in under 300 fs to the formation of the isomerized product over several picoseconds. nih.gov The use of deuterated retinal analogs can further refine these studies, as the increased mass can subtly alter vibrational periods and reaction dynamics, aiding in the assignment of specific molecular motions to the observed kinetic components. msu.ru
| System | Time Constant | Assigned Process | Method | Reference |
| Proteorhodopsin (pH 8) | ~0.05–0.15 ps | Excited-state dynamics | Time-resolved fluorescence | nih.gov |
| Proteorhodopsin (pH 8) | ~0.45 ps | Excited-state dynamics | Time-resolved fluorescence | nih.gov |
| Proteorhodopsin (pH 8) | ~4 ps | Excited-state dynamics | Time-resolved fluorescence | nih.gov |
| all-trans-retinal (hexane) | ~0.35 ps | S₂ state lifetime | Femtosecond transient absorption | capes.gov.br |
| all-trans-retinal (hexane) | ~26 ps | T₁ state rise time | Femtosecond transient absorption | capes.gov.br |
| Rhodopsin Chromophore (solution) | 90-600 fs (25%) | Isomerization-coupled decay | Femtosecond fluorescence | msu.ru |
| Rhodopsin Chromophore (solution) | 2-3 ps (75%) | Unreacted excited state decay | Femtosecond fluorescence | msu.ru |
Fluorescence Lifetime and Anisotropy Measurements
The study of the excited-state dynamics of retinal isomers through fluorescence lifetime and anisotropy measurements provides critical insights into the photophysical events that precede vision. The introduction of deuterium atoms into the all-trans-retinal structure, creating this compound, is a powerful tool for probing these dynamics. While direct, comprehensive studies detailing the fluorescence lifetime and anisotropy of this compound are not extensively documented in publicly available literature, the principles of isotope effects on fluorescence allow for a robust theoretical and comparative analysis.
Fluorescence lifetime is the average time a molecule remains in its excited state following excitation. For all-trans-retinal, this lifetime is exceptionally short, as the absorbed light energy is efficiently channeled into photoisomerization, a non-radiative decay pathway essential for its biological function. researchgate.netcuny.edu The fluorescence quantum yield for rhodopsin is extremely low, on the order of 1.2 x 10⁻⁵, which corresponds to an excited-state lifetime in the femtosecond to picosecond range. researchgate.netcuny.edu
The primary mechanism for this rapid, non-radiative decay is the torsional motion along the polyene chain, particularly the C11=C12 double bond, which leads to isomerization. springernature.com Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is known to have a significant impact on the rates of non-radiative decay processes. rsc.org This phenomenon, known as the kinetic isotope effect, arises because the heavier deuterium atom has a lower vibrational frequency in a C-D bond compared to a C-H bond. Consequently, vibrational modes that contribute to non-radiative decay, such as C-H out-of-plane wags involved in the twisting motion for isomerization, are slowed. springernature.comd-nb.info
Studies on various fluorescent molecules have consistently demonstrated that deuteration leads to an increase in both fluorescence lifetime and quantum yield. rsc.orgd-nb.info For example, research on oxazine (B8389632) dyes showed that deuteration of amine groups significantly increases fluorescence lifetime and brightness by 10–23% even in the gaseous phase, indicating a fundamental, intrinsic effect. rsc.org This is because the slower vibrational relaxation in the deuterated molecule reduces the efficiency of pathways that compete with fluorescence, such as internal conversion and intersystem crossing. rsc.orgd-nb.info Research on the visual pigment rhodopsin has shown that deuterating the retinal chromophore at the isomerizing H-C11=C12-H double bond significantly alters the photoisomerization yield, directly demonstrating that isotopic substitution impacts the primary non-radiative decay channel. springernature.com
Based on these principles, it is expected that this compound would exhibit a longer fluorescence lifetime compared to its non-deuterated counterpart. The extent of this increase would depend on the specific positions of deuteration in the d5 isotopologue and their involvement in the vibrational modes coupled to the isomerization pathway.
Fluorescence Anisotropy provides information about the rotational mobility of a fluorophore during its excited-state lifetime. mdpi.com It is a measure of the depolarization of the emitted fluorescence from an initial population of fluorophores excited by polarized light. The rate of depolarization is related to how fast the molecule rotates, which in turn depends on its size, shape, and the viscosity of its environment. mdpi.com
For a molecule like all-trans-retinal, the initial anisotropy (r₀) is expected to be close to the theoretical maximum of 0.4, assuming the absorption and emission transition dipoles are parallel. vu.lt However, this value will rapidly decay due to the molecule's rotation. Because the fluorescence lifetime of all-trans-retinal is so short, there is very little time for significant rotation to occur before emission, which would lead to a measured anisotropy close to the initial value. If the fluorescence lifetime of this compound is indeed longer, it would allow for more rotational diffusion to occur before fluorescence emission, potentially resulting in a lower measured steady-state anisotropy value compared to the non-deuterated form under identical solvent conditions. Time-resolved anisotropy measurements would be particularly revealing, as they could directly measure the rotational correlation time and how it relates to the extended fluorescence lifetime.
The following table summarizes the known fluorescence properties of all-trans-retinal and the theoretically expected properties of this compound based on established isotope effects.
| Property | all-trans-Retinal (Non-deuterated) | This compound (Expected) | Rationale for Expected Change |
| Fluorescence Lifetime (τ) | Very short (fs to ps range) researchgate.netcuny.edu | Increased | Deuteration slows non-radiative decay pathways (e.g., photoisomerization) by decreasing the frequency of key vibrational modes, allowing more time for fluorescence to occur. springernature.comrsc.orgd-nb.info |
| Fluorescence Quantum Yield (Φ) | Very low (~10⁻⁵ in rhodopsin) cuny.edu | Increased | A longer fluorescence lifetime, assuming the radiative decay rate is unchanged, directly leads to a higher quantum yield as fluorescence becomes more competitive with non-radiative processes. rsc.org |
| Steady-State Fluorescence Anisotropy (r) | High (approaching r₀ ≈ 0.4) | Potentially lower | The extended excited-state lifetime would allow for more rotational depolarization to occur before emission, leading to a lower average anisotropy. |
| Primary Non-Radiative Decay Rate | Very high | Decreased | The kinetic isotope effect slows down the vibrational motions that drive the efficient photoisomerization process. springernature.com |
Computational and Theoretical Studies Augmenting All Trans Retinal D5 Research
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the electronic behavior of all-trans-Retinal-d5, which governs its light-absorbing properties and subsequent photochemical reactions. These methods model the molecule's electronic ground state and, crucially, its electronically excited states, which are central to its function in vision.
The electronic structure of retinal isomers has been extensively studied using a variety of quantum chemical methods. Density Functional Theory (DFT), particularly with functionals like B3LYP and the long-range corrected CAM-B3LYP, is widely used to optimize the ground-state geometry and calculate electronic properties. researchgate.netresearchgate.net For excited states, Time-Dependent DFT (TD-DFT) is a common approach, though its accuracy can be limited for systems like retinal where charge-transfer excitations are important. researchgate.net
To overcome the limitations of standard DFT for excited states, more accurate, albeit computationally expensive, ab initio methods are employed. uol.deaps.org These include multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2). researchgate.netresearchgate.net Such methods are better suited to describe the complex electronic rearrangements that occur upon photoexcitation and isomerization. researchgate.net Studies have shown that the choice of method and the geometry used for the calculation (e.g., B3LYP vs. CASSCF optimized geometries) can significantly impact the calculated excitation energies. nih.gov High-level methods like multireference configuration interaction (MR-SORCI+Q, MRCISD+Q) can reproduce experimental absorption maxima with high accuracy. nih.gov These calculations are essential for understanding how the protein environment tunes the absorption spectrum of the chromophore from the blue to the red region of the spectrum. nih.gov
| Method | System/Environment | Calculated λmax (nm) | Reference |
|---|---|---|---|
| CASPT2 | all-trans-retinal (B13868) (gas phase) | 606 | nih.gov |
| SORCI | all-trans-retinal (gas phase) | 667 | nih.gov |
| MR-DDCI2+Q | Retinal | ~65 nm blue-shift from experiment | nih.gov |
| SORCI/CHARMM (QM/MM) | all-trans-retinal in bacteriorhodopsin | 530 | nih.gov |
| ZINDO/S CI | all-trans-rhodopsin chromophore | Near-identical to experiment | researchgate.net |
Vibrational spectroscopy, including Raman and infrared (IR) techniques, provides a detailed fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are critical for assigning the observed spectral bands to specific atomic motions. For this compound, this is particularly relevant. The substitution of five hydrogen atoms with deuterium (B1214612) increases the mass at specific positions, leading to predictable shifts in the frequencies of associated vibrational modes.
These isotopic shifts are invaluable for validating force fields and assigning complex spectra. acs.org For example, the C=N stretching mode of the Schiff base, a key linkage in rhodopsin, can be unambiguously identified by observing its shift upon N-deuteration. acs.org Similarly, deuteration along the polyene chain helps in assigning C-C stretching and C-C-H rocking motions in the structurally sensitive 1100-1300 cm⁻¹ "fingerprint" region of the Raman spectrum. acs.org Studies on Anabaena Sensory Rhodopsin have shown that the Raman activity of out-of-plane wagging modes can indicate pre-distortion of the retinal chromophore in its binding pocket. nih.gov Observing how these specific modes shift in this compound allows for a rigorous comparison between theoretical models and experimental reality.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of Deuteration | Reference |
|---|---|---|---|
| C=NH Stretch (Schiff Base) | ~1625-1660 | Shifts to a lower frequency (ν(C=ND)) upon N-deuteration. | acs.org |
| C-C Stretches | 1100-1300 | Shifts are specific to the location of the deuterium, helping to assign which C-C bond is vibrating. | acs.org |
| CCH Rocking Motions | 1100-1300 | Couples with C-C stretches; isotopic shifts help disentangle these coupled modes. | acs.org |
| C14-H Out-of-Plane (HOOP) Wag | ~805 | Frequency and Raman activity are sensitive to distortion of the polyene chain. | nih.gov |
Density Functional Theory (DFT) and Ab Initio Methods for Ground and Excited States
Molecular Dynamics Simulations of Retinal-Protein Interactions
While quantum chemistry reveals the electronic properties of the isolated chromophore, its behavior in situ is governed by interactions with the surrounding protein (opsin) and solvent molecules. Molecular dynamics (MD) simulations model these complex systems to provide insights into structural flexibility, reaction mechanisms, and energetics over time.
Classical MD simulations treat atoms as classical particles interacting via a force field. These simulations can model large systems, such as a full rhodopsin protein embedded in a lipid membrane and solvated by water, containing tens of thousands of atoms. uiuc.edunih.gov Such simulations are used to study the flexibility of the retinal binding pocket, the network of hydrogen bonds between the chromophore and amino acid residues, and the role of internal water molecules. researchgate.netnih.gov By running simulations over nanoseconds to microseconds, researchers can observe the conformational changes in the protein that are triggered by retinal isomerization, which is the first step in the visual signaling cascade. uiuc.edunih.gov
To accurately model a chemical reaction like photoisomerization within a large protein, a hybrid approach is necessary. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the strengths of both QM and MM. nih.govuiuc.edumpg.de In this scheme, the chemically active region—the this compound chromophore—is treated with a high-level QM method to correctly describe the breaking and forming of chemical bonds and changes in electronic states. researchgate.net The rest of the system, including the protein and solvent, is treated with a classical MM force field. mpg.de
This QM/MM approach allows for "on-the-fly" dynamics simulations of the photoreaction. uiuc.edu It has been instrumental in elucidating the ultrafast isomerization dynamics of retinal, showing how the protein environment steers the reaction toward a specific product (e.g., 11-cis or 13-cis) with high quantum yield. researchgate.netuiuc.edu These simulations can trace the reaction pathway from the initial absorption of a photon, through a conical intersection (a point where excited and ground state potential energy surfaces cross), to the final photoproduct. uiuc.edu
Understanding the thermodynamics and kinetics of retinal binding and isomerization is crucial. Free energy calculations, often performed using QM/MM methods, can determine the energetic barriers for key processes. For instance, calculations have shown that the activation energy for the thermal isomerization of all-trans-retinol to the 11-cis isomer is significantly lowered (from ~36 kcal/mol to ~18 kcal/mol) if it proceeds through a carbocation intermediate, a value that matches experimental findings. nih.govnih.gov Similar calculations are used to determine the rate-limiting energy barriers for the thermal reisomerization of the chromophore back to its resting state in proteins like bacteriorhodopsin. osti.gov These computational studies reveal how the protein acts as a catalyst, lowering the isomerization barrier by orders of magnitude compared to the reaction in the gas phase. osti.gov
| Process | Method/Model | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| all-trans-retinol → 11-cis-retinol (B117599) | B3LYP (without carbocation) | 36.2 | nih.gov |
| all-trans-retinyl carbocation → 11-cis-isomer | Quantum-mechanical calculation | ~18 | nih.govnih.gov |
| 13-cis → all-trans isomerization in bacteriorhodopsin | QM/MM (DFTB) | 16.4 - 25.3 | osti.gov |
Emerging Research Avenues and Methodological Innovations Involving All Trans Retinal D5
Interdisciplinary Approaches Combining Spectroscopy, Computation, and Biochemistry in Retinoid Research
The study of retinoids, particularly the function of all-trans-retinal (B13868) in vision, has greatly benefited from an interdisciplinary approach that merges the strengths of spectroscopy, computational modeling, and classical biochemistry. All-trans-Retinal-d5 and other site-specifically deuterated retinoids are at the nexus of these efforts, providing unique experimental probes that inform and validate findings across these fields.
Spectroscopic Insights: Solid-state deuterium (B1214612) nuclear magnetic resonance (2H NMR) spectroscopy has been a particularly powerful tool for studying the structure and dynamics of retinal within its protein binding pocket. researchgate.netspringernature.com By regenerating the apoprotein opsin with retinal that has been selectively deuterated at specific methyl groups (e.g., C5, C9, C13), researchers can obtain precise information about the orientation and conformation of the chromophore in different states of the protein. acs.orgnih.govnih.gov
Key Finding: 2H NMR studies on rhodopsin containing deuterated retinal revealed that the chromophore is held in a significantly twisted and strained conformation in its inactive dark state. acs.orgnih.gov This pre-twisted shape is thought to contribute to the high quantum yield and ultrafast speed of its photoisomerization to the all-trans form upon light absorption, which is the event that initiates vision. acs.orgresearchgate.net
Computational Modeling: The experimental data from spectroscopy provides crucial restraints for guiding and validating computational methods like molecular dynamics (MD) simulations. nih.gov These simulations can model the complex, time-resolved movements of the retinal and the surrounding protein helices during activation. nih.gov
Key Finding: MD simulations, guided by NMR data, can map the trajectory of the retinal chromophore as it isomerizes from 11-cis to all-trans. nih.gov This integration helps build a dynamic model of how local changes in the retinal's shape are translated into the large-scale conformational changes in the rhodopsin protein that are necessary to activate the G protein, transducin, and trigger the phototransduction cascade. Integrative computational approaches are essential for building high-resolution models of these protein-ligand interactions where purely experimental methods fall short. nih.govplos.org
Biochemical Validation: Biochemistry provides the functional context for the structural and dynamic information gleaned from spectroscopy and computation. Studies on the reduction of all-trans-retinal to all-trans-retinol and the binding affinities of different retinal isomers to opsin help complete the picture. nih.govnih.gov this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to precisely quantify the levels of endogenous retinoids in biochemical assays, ensuring the accuracy of metabolic studies. nih.govresearchgate.net
Key Finding: By combining these approaches, a consensus view has emerged where the strained retinal conformation (revealed by 2H NMR) explains the efficiency of the photochemical reaction (a biochemical event), which is then modeled in atomic detail (through computation). acs.orgnih.gov
| Discipline | Technique | Specific Finding with Deuterated Retinal | Reference |
|---|---|---|---|
| Spectroscopy | Solid-State 2H NMR | Determined that the retinal chromophore in rhodopsin's dark state has a twisted 6-s-cis conformation in the β-ionone ring and a twisted polyene chain. | acs.orgnih.gov |
| Computation | Molecular Dynamics (MD) Simulations | Used NMR distance restraints to model the trajectory of retinal's C20 methyl group during isomerization, linking it to the activation of the protein. | nih.gov |
| Biochemistry | Liquid Chromatography-Mass Spectrometry (LC-MS) | Used as a stable isotope internal standard (e.g., all-trans-Retinoic Acid-d5) for accurate quantification of natural retinoids in biological plasma. | nih.gov |
Development of Novel Isotopic Labeling Strategies for Retinoid Research
The synthesis and application of deuterated retinoids like this compound represent a significant methodological innovation. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, provides a powerful probe for research without significantly altering the molecule's fundamental biochemical properties. nih.gov
Applications as Internal Standards: One of the most widespread uses of this compound and its derivatives is as an internal standard for mass spectrometry. In techniques like LC-MS/MS, retinoids are extracted from complex biological matrices like plasma or tissues. nih.gov Adding a known quantity of the deuterated standard at the beginning of the extraction process allows for highly accurate quantification of the endogenous, non-labeled compound. nih.gov This is because the deuterated version behaves almost identically during extraction and chromatography but is easily distinguished by its higher mass in the detector. nih.gov This strategy has been crucial for studying vitamin A metabolism and pharmacokinetics.
Probing Molecular Structure and Dynamics: As detailed in the previous section, site-specific deuteration is a cornerstone of modern solid-state NMR studies of retinal-binding proteins. springernature.com The deuterium label serves as a non-perturbing spectroscopic probe, allowing researchers to measure distances, angles, and dynamics of the retinal ligand within its binding site—information that is often inaccessible by other means. acs.orgnih.gov
Therapeutic Innovation (Kinetic Isotope Effect): A truly novel strategy involves using deuteration to intentionally slow down specific chemical reactions for therapeutic benefit. In the eye, all-trans-retinal can dimerize to form toxic byproducts, such as A2E, which accumulate in the retina and are implicated in the pathology of Stargardt disease and age-related macular degeneration (AMD). fit.edu
Key Innovation: A modified form of Vitamin A, ALK-001, was developed where hydrogen atoms at a key position are replaced with deuterium. fightingblindness.org This deuterated Vitamin A is metabolized in the retina to form deuterated all-trans-retinal. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows down the rate of the dimerization reaction (a phenomenon known as the kinetic isotope effect). fit.edu Clinical trials have shown that this approach can significantly reduce the rate of toxic buildup and preserve vision in patients with Stargardt disease. fightingblindness.orgmodernretina.com This represents a paradigm shift from using isotopic labels merely as probes to using them as active therapeutic agents.
| Labeling Strategy/Application | Purpose | Example Compound | Key Outcome | Reference |
|---|---|---|---|---|
| Internal Standard | Accurate quantification of retinoids in biological samples. | all-trans-Retinoic Acid-d5 | Enables precise measurement of retinoic acid levels in plasma by LC-MS/MS, with detection limits as low as 20 pg/mL. | nih.gov |
| Structural Probe | Determine the conformation of retinal in protein binding pockets. | Site-specifically deuterated 11-cis-retinal (B22103) | Revealed a strained, twisted conformation of retinal within rhodopsin via solid-state 2H NMR. | acs.orgnih.gov |
| Therapeutic Agent | Slow the formation of toxic byproducts via the kinetic isotope effect. | Deuterated Vitamin A (ALK-001) | Slowed lesion growth in a clinical trial for Stargardt disease by reducing the rate of toxic retinal dimerization. | fightingblindness.org |
Future Trajectories in Understanding Retinoid-Dependent Biological Processes at a Molecular Level
The ongoing advancements in research involving this compound and other labeled retinoids point toward several exciting future trajectories. The overarching goal is to achieve a complete, dynamic understanding of retinoid-dependent processes from the atomic to the organismal level.
Enhanced Structural and Dynamic Studies: Future research will likely employ even more sensitive and advanced spectroscopic techniques. The use of dynamic nuclear polarization (DNP) enhanced solid-state NMR, for which multi-13C labeled retinals have been synthesized, promises to significantly boost signal strength, allowing for the study of less abundant photointermediates and more complex protein systems. soton.ac.uk This will enable researchers to create a more detailed "molecular movie" of how retinal and its binding proteins function in real-time.
Predictive Computational Biology: As computational power increases, so will the scale and accuracy of simulations. The future will see a move towards modeling not just a single protein, but entire complexes and signaling pathways over longer biological timescales. plos.org By integrating experimental data from deuterated probes, these models will become increasingly predictive, allowing scientists to forecast how specific mutations—like those causing inherited retinal diseases—disrupt molecular function and to computationally screen for potential therapeutic interventions. biorxiv.org
Translational Research and Therapeutics: The success of deuterated vitamin A in clinical trials for Stargardt disease opens a major new avenue for therapeutic development. fightingblindness.org Future work will likely explore the use of the kinetic isotope effect to target other pathways where slowing a specific chemical reaction could be beneficial. This could include developing new deuterated retinoids or other molecules to prevent the formation of different toxic species or to modulate other enzymatic processes in the visual cycle and beyond. The ultimate trajectory is a more personalized and mechanistically-driven approach to treating retinoid-related diseases.
Q & A
Q. What are the validated methods for synthesizing all-trans-Retinal-d5 with high isotopic purity?
Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions (e.g., C-20 methyl group) via catalytic exchange or chemical reduction using deuterated precursors (e.g., deuterated β-ionone). High-performance liquid chromatography-mass spectrometry (HPLC-MS) is critical for verifying isotopic purity (>98%) and structural integrity . Researchers should cross-validate results with nuclear magnetic resonance (NMR) to confirm deuterium placement and rule out isotopic scrambling .
Q. How can this compound be distinguished from non-deuterated retinal isoforms in experimental models?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is the gold standard. Deuterated compounds exhibit distinct mass-to-charge (m/z) ratios due to increased molecular mass. For example, this compound (C20H23D5O) shows a +5 Da shift compared to non-deuterated retinal. Researchers must optimize collision energy to avoid co-elution with endogenous retinoids .
Q. What are the best practices for storing this compound to prevent degradation?
Methodological Answer: Store in amber vials under argon at -80°C to minimize photoisomerization and oxidation. Solvent choice matters: dissolve in ethanol with 0.01% butylated hydroxytoluene (BHT) to inhibit free radical formation. Stability should be monitored monthly via UV-Vis spectroscopy (λmax ~380 nm for retinaldehyde) and compared against freshly prepared standards .
Advanced Research Questions
Q. How do deuterium substitutions in this compound impact its binding kinetics with opsin in mechanistic studies?
Methodological Answer: Use stopped-flow spectroscopy to measure retinal-opsin binding rates. Deuterium’s kinetic isotope effect (KIE) may slow Schiff base formation. Compare mutant rhodopsin models (e.g., G90D) to assess whether isotopic labeling alters conformational changes. Data should be analyzed using pseudo-first-order kinetics, with controls for solvent deuterium effects .
Q. How can contradictory findings in retinal-d5 pharmacokinetic studies be resolved?
Methodological Answer: Contradictions often arise from variability in tissue-specific metabolism or analytical sensitivity. Conduct a systematic review (PRISMA guidelines) to identify confounding factors (e.g., diet, light exposure). Use meta-regression to quantify heterogeneity across studies. For in vivo models, standardize feeding regimens (vitamin A-deficient diets) and employ radiolabeled tracers (3H-retinal-d5) for precise biodistribution tracking .
Q. What experimental designs are optimal for studying this compound’s role in visual cycle regulation under oxidative stress?
Methodological Answer: Adopt a factorial design comparing wild-type vs. Rpe65 knockout models under varying oxygen tensions (5%–21% O2). Measure retinal-d5 recycling rates via HPLC and correlate with oxidative markers (malondialdehyde, glutathione levels). Include a sham group to control for light-induced isomerization. Power analysis should ensure n ≥ 8 per group to detect ≥20% differences (α=0.05, β=0.2) .
Q. How can researchers address ethical challenges in using this compound for animal studies involving retinal degeneration?
Methodological Answer: Follow ARVO and NIH guidelines for humane endpoints (e.g., ≤20% weight loss, loss of optomotor response). Use non-invasive imaging (optical coherence tomography) to minimize euthanasia. For genetic models (e.g., Rd1 mice), validate retinal-d5 dosing against histopathology to avoid overexposure. Include a ethics committee-approved protocol in all publications .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in retinal-d5 toxicity assays?
Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For EC50 comparisons, use extra sum-of-squares F-test. Report 95% confidence intervals and correct for multiple testing (e.g., Holm-Bonferroni) if evaluating multiple endpoints (e.g., apoptosis, oxidative stress) .
Q. How can batch-to-batch variability in commercially sourced this compound be controlled?
Methodological Answer: Require certificates of analysis (CoA) detailing isotopic enrichment (LC-MS) and residual solvents (GC-MS). Perform in-house validation using a reference standard (e.g., NIST-traceable retinal). For critical studies, blend multiple batches to homogenize variability. Document lot numbers in metadata for retrospective analysis .
Q. What frameworks ensure reproducibility in retinal-d5 photodynamic studies?
Methodological Answer: Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (e.g., via Figshare) with wavelength calibration files. Use automated light exposure systems (e.g., LED arrays with radiometric calibration) to standardize irradiance. Replicate experiments across independent labs using predefined SOPs .
Tables for Quick Reference
Q. Table 1: Key Analytical Techniques for this compound
| Technique | Application | Critical Parameters |
|---|---|---|
| LC-MS/MS | Quantification, isotopic purity | SRM transitions (m/z 285→165) |
| NMR (²H-NMR) | Deuterium position verification | Solvent: CDCl3, 600 MHz magnet |
| UV-Vis | Stability monitoring | ε380 = 42,700 M⁻¹cm⁻¹ in ethanol |
Q. Table 2: Common Pitfalls in Retinal-d5 Research
| Pitfall | Mitigation Strategy |
|---|---|
| Photoisomerization during handling | Use red-light conditions, amber glassware |
| Solvent-induced degradation | Avoid DMSO; prefer ethanol with BHT |
| Cross-contamination with ATRA | Optimize HPLC gradients (C18 column, 70% ACN) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
